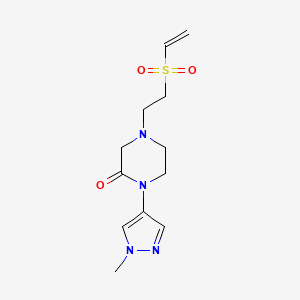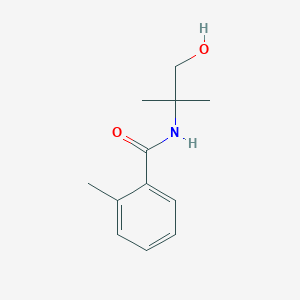![molecular formula C25H23N5O4 B2489114 ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-85-3](/img/no-structure.png)
ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a chemical compound with a complex molecular structure. It belongs to a class of compounds that exhibit a wide range of biological and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the ethylation of precursor molecules and subsequent reactions with various reagents. For instance, ethylation of imidazole-4-acetate methyl ester leads to derivatives used in further reactions (Banerjee et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds often features complex ring systems, such as imidazole and purine rings. These structures are typically non-planar and exhibit significant intra- and inter-molecular hydrogen bonding, contributing to their stability and reactivity (DyaveGowda et al., 2002).
Chemical Reactions and Properties
Compounds similar to ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergo various heterocyclization reactions, forming derivatives with different properties. These reactions are influenced by the specific substituents and reaction conditions used (Mohareb & Gamaan, 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystal structure, are dictated by their molecular geometry and the nature of substituents. They often crystallize in specific systems, showing distinct geometric configurations (Deng et al., 2010).
Chemical Properties Analysis
These compounds exhibit a range of chemical properties, such as redox behavior and electronic transitions, influenced by their structural elements. For example, electrochemical studies can reveal reversible redox behavior, indicative of their potential applications in various fields (Banerjee et al., 2013).
科学的研究の応用
1. Ionic Liquid-Based Technologies
Ethyl-based compounds like ethyl acetate have shown potential in ionic liquid-based technologies, primarily due to their ability to dissolve various biopolymers like cellulose and chitin. The compound 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has garnered attention for its relatively safe profile in industrial applications, albeit comprehensive toxicity and environmental impact assessments are advocated before large-scale utilization (Ostadjoo et al., 2018).
2. Process Intensification in Chemical Production
Ethyl acetate is extensively utilized in industries as a solvent for various products. Process intensification techniques like Reactive distillation and microwave reactive distillation have been explored for ethyl acetate production, promising energy savings, and economic efficiency. These methods could potentially be applied to the synthesis and processing of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Patil & Gnanasundaram, 2020).
3. Antioxidant Capacity Assessment
The assessment of antioxidant capacity is crucial in various scientific domains. Ethyl-based compounds have been part of studies involving ABTS/potassium persulfate decolorization assays, indicating their potential role in the measurement of antioxidant capacity. Further exploration in the context of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could provide valuable insights (Ilyasov et al., 2020).
4. Chemical Communication Studies
Compounds like ethyl oleate have been identified as key players in chemical communication, especially in the context of honeybees. These findings can serve as a foundational step for further research into the role of similar ethyl-based compounds in chemical communication and their potential applications (Trhlin & Rajchard, 2018).
5. Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of ethyl-based compounds like ethyl tert-butyl ether (ETBE) is crucial. Studies have shown that these compounds undergo aerobic biodegradation and could influence the environmental fate of similar compounds, including ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Thornton et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid, followed by esterification with ethyl chloroacetate." "Starting Materials": [ "2-amino-6-phenylpurine", "2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)-2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid.", "Step 2: Esterification of the intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
CAS番号 |
896291-85-3 |
製品名 |
ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
分子式 |
C25H23N5O4 |
分子量 |
457.49 |
IUPAC名 |
ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3 |
InChIキー |
GELXCHBRKRTTJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)



![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)



![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)